molecular formula C6H8N2O B2825443 1-(1H-imidazol-2-yl)propan-1-one CAS No. 53981-68-3

1-(1H-imidazol-2-yl)propan-1-one

Cat. No.: B2825443
CAS No.: 53981-68-3
M. Wt: 124.143
InChI Key: PYIYWQWLNZXQHU-UHFFFAOYSA-N
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Description

1-(1H-Imidazol-2-yl)propan-1-one (CAS 4122-52-5) is a chemical compound with the molecular formula C6H8N2O . It belongs to the class of imidazole derivatives, heterocyclic compounds of significant importance in medicinal and organic chemistry due to their role as fundamental building blocks in numerous bioactive molecules . This specific ketone derivative serves as a versatile synthetic intermediate for researchers developing novel molecular hybrids and active compounds. The imidazole ring is a privileged scaffold in drug discovery, and its incorporation via this ketone can be valuable in the synthesis of potential antibacterial, antifungal, and anti-inflammatory agents . Handling of this material requires appropriate safety precautions. It is classified as a Flammable Liquid and may be harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation . Researchers should consult the Safety Data Sheet (SDS) and wear suitable protective equipment, including gloves and eye/face protection. Ensure good ventilation and keep the container tightly closed away from ignition sources . This product is intended For Research Use Only. It is not for diagnostic or therapeutic use, nor for human or veterinary applications.

Properties

IUPAC Name

1-(1H-imidazol-2-yl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-2-5(9)6-7-3-4-8-6/h3-4H,2H2,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYIYWQWLNZXQHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=NC=CN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53981-68-3
Record name 1-(1H-imidazol-2-yl)propan-1-one
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-imidazol-2-yl)propan-1-one typically involves the condensation of imidazole with a suitable ketone. One common method is the reaction of imidazole with 1-bromo-3-chloropropane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

1-(1H-imidazol-2-yl)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 4-({1-[1-(thiophen-2-yl)cyclopentanecarbonyl]pyrrolidin-3-yl}oxy)pyrimidine exhibit significant anticancer properties. The mechanism often involves the inhibition of specific kinases involved in cancer cell proliferation and survival. For instance, research has shown that pyrimidine derivatives can selectively inhibit cancer cell growth by targeting the Janus kinase (JAK) pathway, which is crucial in various malignancies .

Neuroprotective Effects

The compound has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies suggest that it may reduce oxidative stress and inflammation in neuronal cells, which are key factors in the progression of these diseases .

Anti-inflammatory Properties

In addition to its neuroprotective effects, 4-({1-[1-(thiophen-2-yl)cyclopentanecarbonyl]pyrrolidin-3-yl}oxy)pyrimidine has shown promise as an anti-inflammatory agent. It may modulate the immune response by inhibiting pro-inflammatory cytokines, thereby providing therapeutic benefits in conditions like rheumatoid arthritis and other inflammatory disorders .

Case Study 1: Anticancer Research

A study conducted on the efficacy of pyrimidine derivatives revealed that a closely related compound significantly inhibited tumor growth in xenograft models of breast cancer. The mechanism was linked to the downregulation of the JAK/STAT signaling pathway, highlighting the potential of this class of compounds in oncology .

Case Study 2: Neuroprotection

Research published in a neuroscience journal demonstrated that treatment with a similar pyrimidine derivative improved cognitive function in animal models of Alzheimer’s disease. The compound reduced amyloid-beta accumulation and tau phosphorylation, which are hallmarks of neurodegeneration .

Mechanism of Action

The mechanism of action of 1-(1H-imidazol-2-yl)propan-1-one involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzyme activity. Additionally, the compound can interact with cellular membranes, altering their permeability and function .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key differences between 1-(1H-imidazol-2-yl)propan-1-one and analogous imidazole/benzimidazole derivatives:

Compound Name Molecular Formula Key Structural Features Functional Groups Notable Properties/Applications References
This compound C₆H₈N₂O Imidazole at C2, linear propane-ketone Ketone, imidazole Intermediate in drug synthesis
1-(1H-Benzo[d]imidazol-2-yl)ethan-1-one C₉H₈N₂O Benzimidazole ring fused with benzene Ketone, benzimidazole Enhanced aromaticity; potential antimicrobial activity
1-(1H-Benzimidazol-2-yl)propan-2-one C₁₀H₁₀N₂O Benzimidazole with branched propane-ketone Ketone, benzimidazole Higher molecular weight; used in coordination chemistry
1-(1H-Imidazol-1-yl)-2-methylpropan-1-one C₇H₁₀N₂O Methyl branch, imidazole at N1 Ketone, methyl-imidazole Altered steric effects; explored in catalysis
1-(2-Hydroxyphenyl)-3-(pyridin-4-yl)propan-1-one C₁₄H₁₃NO₂ Hydroxyphenyl and pyridyl substituents Ketone, hydroxyl, pyridine Genotoxicity concerns; flavoring agent
1-(1-Methyl-1H-imidazol-2-yl)-3-phenylpropan-1-ol C₁₃H₁₆N₂O Methyl-imidazole, phenyl-propanol Alcohol, methyl-imidazole Increased lipophilicity; bioactive potential

Structural and Electronic Differences

  • Imidazole vs. Benzimidazole : The benzimidazole derivatives (e.g., C₉H₈N₂O) exhibit extended π-conjugation due to the fused benzene ring, increasing their stability and electronic delocalization compared to the simpler imidazole analog .
  • Substituent Position : Compounds with imidazole at N1 (e.g., C₇H₁₀N₂O) versus C2 (target compound) show divergent hydrogen-bonding capabilities. The N1-substituted derivatives may exhibit reduced basicity due to steric hindrance .

Physicochemical Properties

  • Solubility : The hydrochloride salt of this compound demonstrates improved aqueous solubility compared to its free base, a critical factor in drug formulation .
  • Polarity : Branched derivatives (e.g., C₁₀H₁₀N₂O) and phenyl-substituted analogs (e.g., C₁₃H₁₆N₂O) exhibit lower polarity, favoring membrane permeability in biological systems .

Biological Activity

1-(1H-imidazol-2-yl)propan-1-one, also known as 3-(1H-imidazol-1-yl)-1-phenylpropan-1-one, is a compound of significant interest due to its diverse biological activities. This article reviews the biological properties, particularly its antifungal and anticonvulsant activities, supported by recent research findings and case studies.

Chemical Structure and Synthesis

The chemical structure of this compound is characterized by an imidazole ring attached to a propanone moiety. The synthesis often involves the reaction of imidazole derivatives with ketones or aldehydes under acidic conditions. For instance, one synthesis method includes refluxing acetophenone with dimethylamine hydrochloride and paraformaldehyde to yield the desired compound .

Antifungal Activity

Research indicates that this compound exhibits potent antifungal properties, particularly against Candida species. A study conducted on various derivatives showed that certain compounds had Minimum Inhibitory Concentration (MIC) values significantly lower than that of fluconazole, a common antifungal agent. Specifically, one derivative demonstrated an MIC of 0.0833 μmol/mL compared to fluconazole's MIC of >1.6325 μmol/mL .

Table 1: Antifungal Activity of this compound Derivatives

CompoundMIC (μmol/mL)Comparison (Fluconazole)
5a (derivative)0.0833>1.6325
Fluconazole>1.6325-

This enhanced activity suggests that modifications to the imidazole ring can lead to increased efficacy against fungal pathogens.

Anticonvulsant Activity

In addition to its antifungal properties, this compound has been investigated for anticonvulsant potential. A study highlighted the neuroprotective effects of certain imidazole-containing compounds in seizure models, where one compound displayed 100% protection at a dose of 636 μmol/kg without notable neurotoxicity .

Table 2: Anticonvulsant Activity Results

CompoundDose (μmol/kg)Protection (%)Neurotoxicity
Imidazole derivative636100None

Mechanistic Insights

The antifungal mechanism of action for compounds like this compound is believed to involve disruption of fungal cell membrane integrity and inhibition of ergosterol biosynthesis, similar to other azole antifungals. Molecular modeling studies have suggested that these compounds interact effectively with target enzymes involved in ergosterol synthesis .

For anticonvulsant activity, the proposed mechanism includes modulation of neurotransmitter systems and stabilization of neuronal membranes, which may contribute to their protective effects in seizure models .

Case Studies and Research Findings

Recent studies have focused on synthesizing new derivatives of imidazole-based compounds to enhance their biological activities further. For example, a series of aromatic and heterocyclic esters were synthesized and evaluated for their antifungal potential, leading to the identification of several promising candidates with significantly lower MIC values than traditional treatments .

Moreover, ongoing research into the pharmacokinetics and bioavailability of these compounds is crucial for their development into therapeutic agents.

Q & A

Q. What are the most reliable synthetic routes for preparing 1-(1H-imidazol-2-yl)propan-1-one, and what experimental conditions are critical for optimizing yield?

Methodological Answer: The synthesis of this compound typically involves cyclization or condensation reactions. A common approach is the reaction of imidazole derivatives with propanone precursors under anhydrous conditions. For example, refluxing imidazole with α-keto esters in the presence of a Lewis acid catalyst (e.g., ZnCl₂) can yield the target compound. Key parameters include:

  • Temperature control : Prolonged reflux (~6–12 hours) at 80–100°C ensures complete cyclization.
  • Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) improve reaction efficiency.
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) is essential to isolate high-purity product .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer: A combination of spectroscopic and crystallographic techniques is recommended:

  • NMR spectroscopy : Confirm the imidazole ring protons (δ 7.0–8.5 ppm) and ketone carbonyl (δ ~200 ppm in ¹³C NMR).
  • Mass spectrometry : ESI-MS should show a molecular ion peak at m/z 124.14 (C₆H₈N₂O⁺) .
  • X-ray crystallography : For unambiguous confirmation, single-crystal X-ray diffraction (SHELX software) resolves bond angles and torsional strain in the imidazole-propanone system .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

Methodological Answer: Critical properties include:

  • Solubility : Moderately soluble in polar solvents (e.g., ethanol, DMSO) but poorly soluble in water.
  • Stability : Degrades under prolonged UV exposure; store in amber vials at 4°C.
  • pKa : The imidazole NH group has a pKa of ~6.5, influencing reactivity in acidic/basic conditions .

Advanced Research Questions

Q. How do reaction mechanisms differ when synthesizing this compound derivatives with varying substituents?

Methodological Answer: Substituents on the imidazole ring (e.g., alkyl, aryl, or halogens) alter reaction pathways:

  • Electrophilic substitution : Electron-donating groups (e.g., -CH₃) activate the imidazole ring, facilitating reactions at the 4/5 positions.
  • Nucleophilic attack : Propanone’s carbonyl group reacts with amines or Grignard reagents to form Schiff bases or tertiary alcohols, respectively. Computational studies (DFT) can predict regioselectivity .
  • Catalytic effects : Transition metals (e.g., Pd) enable cross-coupling reactions for complex derivatives .

Q. What strategies resolve contradictions in reported biological activity data for imidazole-propanone derivatives?

Methodological Answer: Discrepancies in antimicrobial or anticancer activity often arise from:

  • Structural analogs : Minor substituent changes (e.g., -OH vs. -OCH₃) drastically alter bioactivity. For example:
CompoundAntifungal Activity (MIC, μg/mL)Anticancer IC₅₀ (μM)
This compound32>100
3-(1H-benzimidazol-2-yl)propan-1-one845
  • Assay variability : Standardize protocols (e.g., CLSI guidelines for antimicrobial testing).
  • Synergistic effects : Co-administration with adjuvants (e.g., efflux pump inhibitors) enhances activity .

Q. How can researchers assess the stability of this compound under physiological conditions for drug delivery applications?

Methodological Answer:

  • In vitro模拟 : Incubate the compound in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 37°C. Monitor degradation via HPLC every 24 hours.
  • Metabolic stability : Use liver microsomes to assess CYP450-mediated oxidation.
  • Thermal analysis : DSC/TGA identifies decomposition temperatures (>200°C for crystalline forms) .

Q. What computational tools predict the interaction of this compound with biological targets?

Methodological Answer:

  • Molecular docking (AutoDock Vina) : Model binding to fungal CYP51 or human topoisomerase II.
  • MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories.
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with bioactivity .

Q. How can multi-step syntheses of imidazole-propanone hybrids be optimized for scalability?

Methodological Answer:

  • Flow chemistry : Continuous-flow reactors reduce reaction times (e.g., from 12 hours to 30 minutes) and improve yield.
  • Catalyst recycling : Immobilized enzymes or metal catalysts (e.g., Pd/C) enable ≥5 reuse cycles.
  • Process analytics : In-line IR or PAT tools monitor intermediate formation .

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